3-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-7-2-1-3-8(12)9(7)10-6(5-15)4-13-14-10/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJVTZVRZMCKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=NN2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152542-08-9 | |
| Record name | 3-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: 3-(2,6-Difluorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(2,6-Difluorophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that 3-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde exhibits notable anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
- Prostate Cancer
In vitro studies suggest that this compound can induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several bacterial strains. For instance, it has shown significant inhibition against:
- Bacillus cereus
- Staphylococcus aureus
The presence of the difluorophenyl group is believed to enhance binding affinity to microbial targets, contributing to its efficacy .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of this compound, showing its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Comparisons with standard anti-inflammatory drugs indicate that certain derivatives exhibit comparable or superior efficacy .
Data Summary
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 | Inhibition of proliferation | |
| Antimicrobial | Bacillus cereus | Significant inhibition | |
| Anti-inflammatory | TNF-α and IL-6 | Cytokine inhibition |
Mechanism of Action
The mechanism of action of 3-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The difluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These properties make it a valuable scaffold for drug design and development .
Comparison with Similar Compounds
Comparison with Structurally Related Pyrazole Derivatives
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 3-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde and analogous compounds:
Key Observations:
Substituent Position and Electronic Effects: The 2,6-difluorophenyl group in the target compound introduces ortho-fluorine atoms, creating steric hindrance and reducing ring planarity compared to para-substituted analogs (e.g., 4-fluorophenyl in ). This steric effect may influence crystallinity and solubility .
Functional Group Reactivity: The aldehyde at C4 in the target compound is less sterically hindered than N1-substituted aldehydes (e.g., ), enhancing its utility in nucleophilic reactions . In contrast, fipronil’s sulfinyl and cyano groups render it biologically active as a pesticide, whereas the target compound’s aldehyde group prioritizes synthetic versatility .
Crystallographic and Conformational Differences
Crystallographic studies of related compounds () reveal that dihydro pyrazole rings (e.g., 4,5-dihydro-1H-pyrazole) adopt non-planar conformations, whereas the fully aromatic pyrazole core in the target compound is planar, enhancing π-π stacking interactions . The 2,6-difluorophenyl group likely induces specific dihedral angles between the pyrazole ring and the aryl substituent, affecting molecular packing and stability. Computational modeling using SHELX () and ORTEP () could further elucidate these differences.
Biological Activity
3-(2,6-Difluorophenyl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of Pyrazole Derivatives
Pyrazole derivatives are recognized for their diverse biological activities, including anti-inflammatory , antimicrobial , and anticancer properties. The presence of a difluorophenyl group in this compound enhances its pharmacological profile by potentially increasing binding affinity to various biological targets.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound can interact with enzymes through the aldehyde group, which may form covalent bonds with nucleophilic residues in proteins. This interaction can lead to inhibition or modulation of enzyme activity.
- Receptor Binding : The difluorophenyl moiety may enhance specificity and affinity for certain receptors, facilitating targeted therapeutic effects.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains and fungi. This makes them candidates for further development in treating infections .
Anti-inflammatory Properties
This compound has been explored for its anti-inflammatory effects. It is hypothesized that the compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Comparative studies have shown promising results against standard anti-inflammatory drugs like diclofenac and celecoxib .
Anticancer Potential
The anticancer properties of pyrazole derivatives are well-documented. Initial studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , which introduces a formyl group at the pyrazole C4 position. This method involves reacting 3-(2,6-difluorophenyl)-1H-pyrazole with a Vilsmeier reagent (POCl₃/DMF). The reaction proceeds under anhydrous conditions at 0–5°C, followed by hydrolysis to yield the aldehyde. Similar pyrazole-4-carbaldehyde derivatives have been synthesized using this approach, with yields optimized by controlling stoichiometry and reaction time . Alternative routes include Claisen-Schmidt condensation for precursor chalcones, followed by cyclization and oxidation steps .
Basic: How is the crystal structure of this compound characterized, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collection is performed using a diffractometer equipped with a Mo/Kα radiation source (λ = 0.71073 Å). The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining structures. For example, similar pyrazole derivatives exhibit planar geometries with dihedral angles between aromatic rings ranging from 5–15°, confirmed by SHELXL refinement. ORTEP-3 is employed for graphical representation of thermal ellipsoids and molecular packing .
Advanced: What insights do photodimerization studies provide about its reactivity in the solid state?
Under UV irradiation (λ = 300 nm), the compound undergoes photodimerization in the crystalline state via a [2+2] cycloaddition mechanism. X-ray analysis reveals that the C=C bond distance (≈4.035 Å) and parallel alignment of adjacent molecules comply with Schmidt’s topological rules, favoring a β-truxillic dimer. UV-Vis spectroscopy and NMR confirm dimer formation, with >90% conversion after 240 minutes of irradiation. This reactivity is critical for designing light-responsive materials .
Advanced: How can computational modeling predict its electronic properties and reaction pathways?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize the molecular geometry and predict frontier molecular orbitals (HOMO/LUMO). For photodimerization, time-dependent DFT (TD-DFT) simulates excited-state behavior, correlating with experimental UV-Vis spectra. Molecular docking studies further explore binding affinities to biological targets, such as BRAF kinase, by analyzing hydrogen bonding and hydrophobic interactions .
Advanced: What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?
The 2,6-difluorophenyl moiety enhances metabolic stability and binding specificity in kinase inhibitors. For example, derivatives of this compound are precursors to BRAF/HDAC dual inhibitors , where the aldehyde group is functionalized via condensation with sulfonamide or hydroxamic acid groups. These derivatives exhibit nanomolar IC₅₀ values in melanoma cell lines, validated by enzymatic assays and crystallographic studies .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Key precautions include:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust/volatiles.
- Storage : In airtight containers at –20°C, away from light and oxidizers.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Safety data for analogous pyrazole aldehydes highlight acute toxicity (LD₅₀ > 200 mg/kg in rats) and environmental hazards .
Advanced: How do substituents on the pyrazole ring influence its chemical and biological activity?
Electron-withdrawing groups (e.g., –CF₃, –Cl) at the 3-position increase electrophilicity of the aldehyde, enabling nucleophilic additions. For instance, 3-(4-chlorophenyl) analogs show enhanced antimicrobial activity (MIC = 8 µg/mL against S. aureus) due to improved membrane penetration. Steric effects from 2,6-difluorophenyl substituents reduce off-target interactions in enzyme inhibition assays .
Advanced: What analytical challenges arise in quantifying trace impurities during synthesis?
High-resolution LC-MS (ESI+) identifies byproducts such as over-oxidized carboxylic acids or uncyclized precursors . Method development requires:
- Column : C18 (3.5 µm, 150 × 4.6 mm).
- Mobile phase : Gradient of acetonitrile/0.1% formic acid.
- Detection : UV at 254 nm and MS/MS fragmentation (m/z 240 → 195). Validation per ICH guidelines ensures ≤0.1% impurity thresholds .
Advanced: How does crystal packing affect its solid-state reactivity and stability?
Non-covalent interactions (e.g., C–H···O, π-stacking) stabilize the crystal lattice, as shown in X-ray structures. Weak hydrogen bonds (2.8–3.2 Å) between the aldehyde oxygen and adjacent fluorophenyl hydrogens create a rigid framework, reducing thermal decomposition (Tₘ > 200°C). However, lattice strain from fluorine atoms may induce polymorphism, requiring PXRD for batch consistency .
Advanced: What strategies optimize yield in multi-step syntheses involving this aldehyde?
- Protection/deprotection : Temporarily shield the aldehyde with acetals during pyrazole functionalization.
- Catalysis : Use Pd(OAc)₂ for Suzuki-Miyaura couplings at the 1-position.
- Workflow : Employ flow chemistry for exothermic steps (e.g., Vilsmeier formylation) to enhance reproducibility. Yields improve from ~40% (batch) to >70% (continuous flow) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
